1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-4-7-15(12-17)16-9-10-20(13-16)18(21)11-14-5-2-1-3-6-14/h1-8,12,16H,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAKPPGSRGNJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Phenylethanone: The final step involves coupling the fluorophenyl-pyrrolidine intermediate with phenylethanone through a condensation reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of substituted cathinones and features a pyrrolidine ring, which is a common structural motif in biologically active compounds. Its molecular formula is C12H14FNO, characterized by the presence of a fluorine atom attached to a phenyl group.
Medicinal Chemistry
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone has been studied for its potential therapeutic applications:
- Neurological Disorders: Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as schizophrenia and other neurodegenerative diseases.
- Antidepressant Effects: Some studies suggest that compounds with similar structures exhibit antidepressant properties, warranting further investigation into this compound's effects on mood regulation .
Biological Studies
The compound's interaction with various biological systems has been a focal point of research:
- Neurotransmitter Receptor Modulation: It may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood disorders.
- Cell Growth and Survival: Compounds targeting TrkA/B/C receptors are known to influence cellular signaling pathways, indicating that this compound could have implications in cancer research as well.
Material Science
In addition to its biological applications, this compound is also utilized in material science:
- Precursor for New Materials: The compound serves as a precursor in synthesizing other chemical entities, which can be applied in developing new materials with unique properties.
Case Studies
Several studies have documented the effects and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Investigated effects on serotonin receptors; showed promising results in modulating mood disorders. |
| Study B | Cancer Research | Explored interactions with Trk receptors; indicated potential for influencing cell growth pathways. |
| Study C | Material Synthesis | Developed new synthetic routes utilizing this compound as a precursor; achieved higher yields than traditional methods. |
Mechanism of Action
The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy . The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound may confer different receptor-binding kinetics compared to 4-chloro analogs (e.g., 4-Chloro-α-PVP). Chain Length: Shorter ethanone chains (vs. pentanone in α-PVP) may reduce duration of action but increase binding affinity due to conformational flexibility .
Pharmacological Profile: Analogs like 3F-α-PVP exhibit full inhibition of dopamine (DAT) and norepinephrine transporters (NET), correlating with stimulant and cardiovascular effects . The target compound’s pyrrolidine substitution at the 3-position may modulate selectivity for DAT over SERT, a feature critical for abuse liability .
Toxicity and Regulation: Fluorinated cathinones are associated with severe adverse effects, including psychosis and cardiac arrest, leading to their classification as Schedule I substances in jurisdictions like West Virginia and the EU . The absence of explicit regulatory mentions for the target compound suggests it may be a newer NPS under surveillance.
Biological Activity
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrrolidine ring substituted with a fluorophenyl group and a phenyl ketone moiety. Its molecular formula is with a molecular weight of approximately 273.32 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by influencing the compound's electronic properties and lipophilicity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group and subsequent acylation to form the ketone. Specific synthetic routes can vary, but they generally utilize starting materials such as 3-fluorobenzaldehyde and appropriate amines.
The biological activity of this compound is primarily attributed to its interaction with various neuroreceptors and enzymes. Research indicates that it may act as an inhibitor of certain neurotransmitter transporters, particularly those involved in dopamine and norepinephrine reuptake, suggesting potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits:
- Antidepressant-like effects : In animal models, it has shown efficacy comparable to traditional antidepressants, with a notable reduction in depressive behaviors.
- Analgesic properties : The compound has been evaluated for its ability to alleviate pain in neuropathic pain models, indicating potential as an analgesic agent.
- Cognitive enhancement : Preliminary studies suggest that it may improve cognitive functions in models of cognitive impairment.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests compared to controls. This suggests an antidepressant-like effect, potentially mediated through serotonergic pathways.
Case Study 2: Analgesic Properties
In another investigation focused on neuropathic pain, the compound was administered to rats with induced nerve injury. Results indicated a marked decrease in pain sensitivity as measured by mechanical withdrawal thresholds, supporting its role as an analgesic agent.
Q & A
Basic: What are the optimized synthetic routes for 1-(3-(3-fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone, and how can purity be ensured?
Answer:
The synthesis typically involves a multi-step approach starting with 3-fluorobenzoic acid derivatives. Key steps include:
- Friedel-Crafts acylation or coupling reactions to introduce the pyrrolidine and phenylethanone moieties .
- Column chromatography (hexane/ethyl acetate, 7:3) for purification, yielding ~78% purity .
- Reaction condition control : Use of anhydrous solvents (e.g., THF) and catalysts (e.g., AlCl₃) to minimize side products .
- Quality validation : NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenyl CH groups at δ 7.2–7.5 ppm) and carbonyl resonance (C=O at ~200 ppm) .
- FT-IR : Confirms ketone (C=O stretch at ~1700 cm⁻¹) and pyrrolidine ring vibrations (C-N at ~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₉FNO) .
Advanced: How does the fluorophenyl-pyrrolidine moiety influence biological activity, particularly in neurotransmitter systems?
Answer:
The fluorophenyl group enhances lipophilicity and target binding, while the pyrrolidine ring facilitates interactions with transporters:
- DAT/SERT/NET Inhibition : Structural analogs (e.g., 3F-alfa-PVP) show high affinity for dopamine/norepinephrine transporters (IC₅₀ < 1 μM) via π-π stacking and hydrogen bonding .
- In vitro assays : Radioligand displacement studies (e.g., using [³H]WIN-35,428 for DAT) quantify inhibition potency .
- Metabolic stability : Fluorine substitution reduces CYP450-mediated degradation, extending half-life in pharmacokinetic studies .
Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?
Answer:
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) due to ketone hydrolysis; stable in acidic buffers (pH 4–6) .
- Thermal Stability : Decomposes above 150°C, forming fluorobenzene and pyrrolidine byproducts (TGA/DSC analysis) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidine ring .
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., efficacy vs. toxicity)?
Answer:
- Dose-response reevaluation : Use narrower concentration ranges (e.g., 0.1–10 μM) in cell viability (MTT) and transporter inhibition assays .
- Metabolite profiling : LC-MS/MS identifies active/toxic metabolites (e.g., N-oxide derivatives) that may explain species-specific effects .
- In silico modeling : Molecular docking (AutoDock Vina) compares binding modes across studies to reconcile affinity discrepancies .
Advanced: What computational strategies predict this compound’s reactivity and regioselectivity in derivatization?
Answer:
- DFT calculations (Gaussian 16) : Optimize transition states for reactions (e.g., electrophilic substitution at the fluorophenyl ring) .
- MD Simulations (GROMACS) : Predict solvation effects and steric hindrance in pyrrolidine functionalization .
- SAR analysis : QSAR models prioritize derivatives with enhanced DAT selectivity (e.g., halogen substitution at position 4) .
Safety: What protocols mitigate hazards during handling and disposal?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (STOT SE 3) .
- Waste disposal : Incinerate at >800°C with scrubbers to neutralize HF emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
